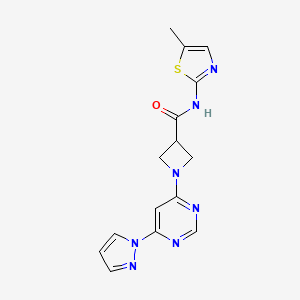
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-5-lipoxygenase activities. These derivatives, including closely related chemical structures to the query compound, were synthesized through various chemical reactions, highlighting the versatility of pyrazolopyrimidine scaffolds in medicinal chemistry. The compounds were evaluated for their cytotoxicity against different cancer cell lines (HCT-116, MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer. The structure-activity relationship (SAR) analysis provided insights into the chemical features contributing to their biological activities (Rahmouni et al., 2016).
Antiviral and Antitumor Activity
Pyrazolopyrimidine derivatives have been prepared and evaluated for their biological activities, demonstrating notable antiviral and antitumor potential. These compounds, through their structural analogies, underscore the therapeutic potential of pyrazolopyrimidine-based compounds against various viruses and tumor cells. Among these, certain derivatives showed significant activity against measles in vitro and exhibited moderate antitumor activity against leukemia cell lines (L1210 and P388), indicating the broad spectrum of biological activities that pyrazolopyrimidine compounds can exhibit (Petrie et al., 1985).
Antimicrobial and Antifungal Effects
The synthesis of novel pyrazolopyrimidines has also led to compounds with moderate effects against bacterial and fungal species. This demonstrates the potential use of pyrazolopyrimidine derivatives in addressing antimicrobial resistance by providing a new class of antimicrobial agents. The diverse chemical modifications possible on the pyrazolopyrimidine core allow for the exploration of a wide range of biological activities, including antimicrobial effects (Abdel‐Aziz et al., 2008).
Chemical Synthesis and Characterization
The chemical synthesis of pyrazolopyrimidine derivatives, including methods that yield various aryl substituted compounds, showcases the chemical flexibility and potential for diverse biological applications of this compound class. These synthetic approaches offer a pathway to a broad array of derivatives for further biological evaluation and potential drug development. The characterization of these compounds involves comprehensive analytical and spectroscopic techniques, ensuring the precise identification of chemical structures and facilitating the exploration of their pharmacological properties (Maruthikumar & Rao, 2003).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-6-16-15(24-10)20-14(23)11-7-21(8-11)12-5-13(18-9-17-12)22-4-2-3-19-22/h2-6,9,11H,7-8H2,1H3,(H,16,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSBPSJFPGTGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)
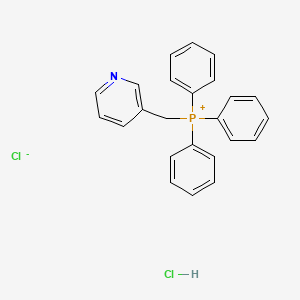

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
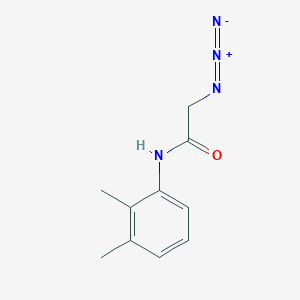

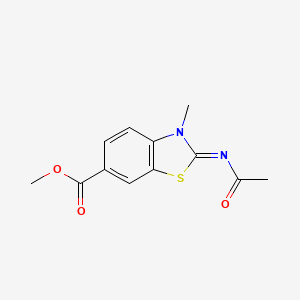
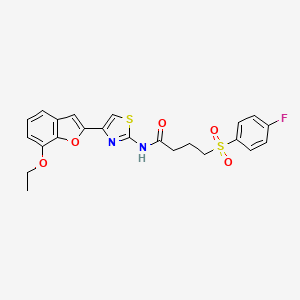
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)
![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)
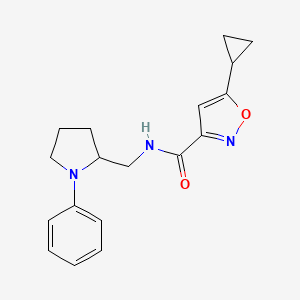
![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)
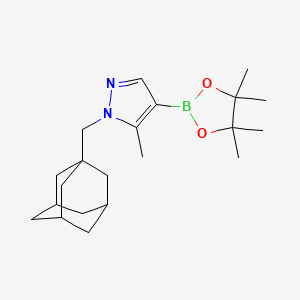
![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)